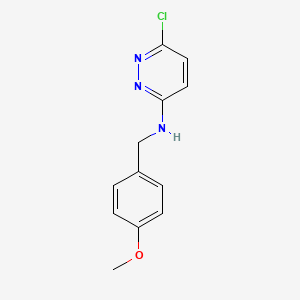

6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine” is a chemical compound with the molecular formula C12H12ClN3O and a molecular weight of 249.7 . It is a derivative of pyridazinone, which is a class of organic compounds characterized by a pyridazine ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazinone ring with a chlorine atom at the 6th position, a methoxybenzyl group at the nitrogen atom, and an amine group at the 3rd position . More detailed structural analysis could be obtained through techniques like X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of various 6-substituted pyridazin-3-amine derivatives, including 6-chloro-N-(4-methoxybenzyl)pyridazin-3-amine, has been explored in scientific research. For instance, a study detailed the synthesis of a range of 3-alkoxy-6-(substituted benzylamino)imidazo[1,2-b]pyridazines, demonstrating the versatility of these compounds in chemical synthesis (Barlin, Davies, Ireland, & Zhang, 1993).

Potential Central Nervous System Activities

- Some derivatives of this compound have been studied for their potential central nervous system activities. A specific focus has been on their ability to displace [3H]diazepam from rat brain membrane, indicating potential applications in neuroscience and pharmacology (Barlin et al., 1993).

Applications in Organic Synthesis

- In the field of organic synthesis, this compound and its related compounds have shown potential. For example, studies have reported on the synthesis of 3,6-diaminopyridazine from 3,6-dichloropyridazine using 4-methoxybenzylamine as a nitrogen source, highlighting the utility of these compounds in the synthesis of complex organic molecules (Xing, Petitjean, Schmidt, & Cuccia, 2007).

Chemical Modification and Derivatization

- Research has also focused on the chemical modification and derivatization of this compound. This includes studies on N-nitration of secondary amines with derivatives of pyridazin-3-one, which demonstrates the chemical reactivity and modification potential of these compounds (Park, Kim, Kim, Cho, Kim, Shiro, & Yoon, 2003).

Structural and Photophysical Studies

- Additionally, structural and photophysical studies have been conducted on related compounds. For example, research on ligands similar to this compound has provided insights into their potential applications in materials science and photophysics (Stetsiuk, El-Ghayoury, Hauser, & Avarvari, 2019).

Propiedades

IUPAC Name |

6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-14-12-7-6-11(13)15-16-12/h2-7H,8H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQZRFYMDFJRPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598169 |

Source

|

| Record name | 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512803-51-9 |

Source

|

| Record name | 6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)

![7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1319107.png)

![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)

![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)